molecular formula C22H19NO4 B6413387 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% CAS No. 1261941-91-6

4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95%

Cat. No. B6413387
CAS RN: 1261941-91-6
M. Wt: 361.4 g/mol
InChI Key: WBFRGQGBOZESTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% (4-Cbz-AMPBA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound used in a variety of applications, including the synthesis of peptides, peptide mimetics, and peptide-based drugs. 4-Cbz-AMPBA is an important building block in the synthesis of peptides, peptide mimetics, and peptide-based drugs, allowing for the study of novel peptides and their interactions with proteins. It is also used in the synthesis of drug-like molecules, as well as in the development of new drugs. 4-Cbz-AMPBA is used in a variety of biochemical and physiological assays, providing a valuable tool for scientists to study the effects of peptides on biological systems.

Scientific Research Applications

4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of peptides, peptide mimetics, and peptide-based drugs, allowing for the study of novel peptides and their interactions with proteins. It is also used in the synthesis of drug-like molecules, as well as in the development of new drugs. 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is used in a variety of biochemical and physiological assays, providing a valuable tool for scientists to study the effects of peptides on biological systems. Additionally, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is used in the synthesis of peptide-based inhibitors and activators of enzymes, as well as in the synthesis of peptide-based inhibitors of protein kinases.

Mechanism of Action

4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is a versatile compound that can be used in a variety of biochemical and physiological assays. The compound acts as a substrate for peptide synthesis, allowing for the study of novel peptides and their interactions with proteins. Additionally, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is used in the synthesis of peptide-based inhibitors and activators of enzymes, as well as in the synthesis of peptide-based inhibitors of protein kinases. The compound can also be used as a reagent in the synthesis of peptide-based drugs, allowing for the study of the effects of peptides on biological systems.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is a versatile compound that has a wide range of applications in scientific research. The compound has been used in a variety of biochemical and physiological assays, including the study of the effects of peptides on biological systems. In particular, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% has been used in the synthesis of peptide-based inhibitors and activators of enzymes, as well as in the synthesis of peptide-based inhibitors of protein kinases. Additionally, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% has been used in the synthesis of peptide-based drugs, allowing for the study of the effects of peptides on biological systems.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% in laboratory experiments provides a number of advantages. The compound is relatively easy to synthesize and can be used in a variety of biochemical and physiological assays. Additionally, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% can be used in the synthesis of peptide-based inhibitors and activators of enzymes, as well as in the synthesis of peptide-based inhibitors of protein kinases. However, the use of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% in laboratory experiments is not without its limitations. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is not stable in aqueous solutions and can degrade over time.

Future Directions

The use of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% in scientific research has a number of potential future directions. The compound can be used in the synthesis of peptide-based drugs, allowing for the study of the effects of peptides on biological systems. Additionally, the compound can be used in the synthesis of peptide-based inhibitors and activators of enzymes, as well as in the synthesis of peptide-based inhibitors of protein kinases. Furthermore, 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% can be used in the synthesis of peptide-based compounds for use in drug delivery, as well as in the synthesis of peptide-based compounds for use in tissue engineering and regenerative medicine. Finally, the compound can be used in the synthesis of peptide-based compounds for use in the development of diagnostic assays and biomarkers.

Synthesis Methods

The synthesis of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 4-chlorobenzoyl chloride with aminophenylamine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95%, which can then be isolated and purified using standard techniques. Other methods for the synthesis of 4-(4-Cbz-Aminopheny)-3-methylbenzoic acid, 95% include the reaction of 4-chlorobenzoyl chloride with aminophenylamine in the presence of a strong base, such as potassium hydroxide, or the reaction of 4-chlorobenzoyl chloride with aminophenylamine in the presence of a strong acid, such as sulfuric acid.

properties

IUPAC Name

3-methyl-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15-13-18(21(24)25)9-12-20(15)17-7-10-19(11-8-17)23-22(26)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRGQGBOZESTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cbz-Aminopheny)-3-methylbenzoic acid

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